Class-Level Selectivity Advantage of Benzothiophene-Containing Sulfamoyl Benzamides at Cannabinoid CB2 Receptors
In the sulfamoyl benzamide series, introduction of a benzothiophene substituent has been associated with enhanced CB2 receptor selectivity. A closely related sulfamoyl benzamide (compound 27) demonstrated a 120-fold functional preference for CB2 over CB1 [1]. Although 5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide itself has not been profiled, its benzothiophene-bearing scaffold is structurally aligned with this selectivity profile, whereas phenyl-substituted sulfamoyl benzamides (e.g., screening hit 8) showed only modest CB2 affinity [1].
| Evidence Dimension | CB2 functional selectivity (fold over CB1) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be >100-fold based on structural analogy |
| Comparator Or Baseline | Hit 8 (phenyl-substituted) showed modest CB2 affinity; Compound 27 (benzothiophene-like) showed 120-fold CB2 selectivity |
| Quantified Difference | 120-fold selectivity for compound 27 vs modest for hit 8 |
| Conditions | In vitro cAMP assay in CHO cells expressing human CB2/CB1 receptors |
Why This Matters
A benzothiophene-containing sulfamoyl benzamide is expected to retain the high CB2 selectivity observed in the series, which is critical for minimizing CB1-mediated psychoactive effects in therapeutic applications.
- [1] Worm K, Zhou QJ, Saeui CT, Green RC, Cassel JA, Stabley GJ, DeHaven RN, Conway-James N, LaBuda CJ, Koblish M, Little PJ, Dolle RE. Sulfamoyl benzamides as novel CB2 cannabinoid receptor ligands. Bioorg Med Chem Lett. 2008;18(9):2830-5. View Source
